4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide

Description

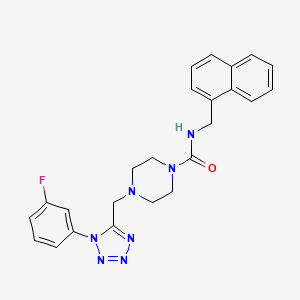

4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a carboxamide group and a tetrazole moiety. The carboxamide group is linked to a naphthalen-1-ylmethyl substituent, while the tetrazole ring is functionalized with a 3-fluorophenyl group. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name |

4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O/c25-20-8-4-9-21(15-20)32-23(27-28-29-32)17-30-11-13-31(14-12-30)24(33)26-16-19-7-3-6-18-5-1-2-10-22(18)19/h1-10,15H,11-14,16-17H2,(H,26,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDHNLYWFOOLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C20H21FN6O3S |

| Molecular Weight | 444.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 920435-70-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the tetrazole ring is significant as it can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances metabolic stability and binding affinity, while the piperazine moiety contributes to its solubility and bioavailability.

Antimicrobial Activity

Research has indicated that the compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, possibly through inhibition of Mur enzymes, which are critical for peptidoglycan synthesis in bacteria.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. The structural features allow for interactions with cancer cell receptors, leading to apoptosis (programmed cell death) in various cancer cell lines. For example, in assays against human breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives, including our compound, revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2 to 10 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics .

Study 2: Anticancer Activity

In a comparative study involving multiple compounds, this tetrazole derivative was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results showed an IC50 value of approximately 5 µM, highlighting its potential as an anticancer agent . Further molecular docking studies supported these findings by demonstrating favorable binding interactions with target proteins involved in cancer progression.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli; MIC: 2-10 µg/mL | |

| Anticancer | IC50 ~5 µM in A431 and Jurkat cells |

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of the compound. The fluorine atom in the phenyl group enhances lipophilicity and binding interactions with target sites, while modifications in the piperazine structure can improve solubility and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Scaffolds

4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (Compound 43, )

- Structural Differences : Replaces the tetrazole and naphthalen-1-ylmethyl groups with a tetrahydronaphthalene system and a 4-methylpiperazine moiety.

- Synthesis : Prepared via coupling of a tetrahydronaphthalen-2-amine with 1-(4-fluorophenyl)piperazine (74% yield, HPLC purity 95.5%) .

- Key Features : Higher steric bulk due to the tetrahydronaphthalene ring may reduce membrane permeability compared to the naphthalen-1-ylmethyl group in the target compound.

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6, )

- Structural Differences : Substitutes the tetrazole and naphthalene groups with a chloropyridine and trifluoromethylphenyl group.

- Properties : The trifluoromethyl groups enhance lipophilicity (logP ~4.5 predicted) compared to the fluorine and naphthalene in the target compound .

N-(1,3-Benzodioxol-5-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide () Structural Differences: Features a benzodioxole and propenyl group instead of tetrazole and naphthalene.

Analogues with Tetrazole or Pyrazole Heterocycles

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole () Structural Differences: Replaces the piperazine-carboxamide with a pyrazole ring and lacks the tetrazole group. Synthesis: Microwave-assisted one-pot reaction (yield ~70-80%), contrasting with the multi-step synthesis typical of piperazine-tetrazole systems.

Methyl 5-(2-Methoxyphenyl)-1-naphthalen-1-yl-1H-pyrazole-3-carboxylate (Compound 10h, )

- Structural Differences : Contains a pyrazole-3-carboxylate ester instead of the tetrazole-piperazine-carboxamide system.

- Applications : Primarily explored as a synthetic intermediate for anti-inflammatory or anticancer agents .

Physicochemical and Pharmacokinetic Comparisons

Notes:

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .

- Step 2: Alkylation of the piperazine core using a halogenated methyl intermediate (e.g., bromomethyl derivatives) .

- Step 3: Coupling the naphthalen-1-ylmethyl group via carboxamide formation using carbodiimide-based coupling reagents (e.g., HBTU or EDCI) . Key Characterization Techniques:

- NMR Spectroscopy: Confirm regiochemistry of the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and piperazine backbone (δ 2.5–3.5 ppm for methylene groups) .

- Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

| Synthetic Step | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Tetrazole Formation | NaN₃, HCl, 80°C | 60-75% | |

| Piperazine Alkylation | K₂CO₃, DMF, RT | 50-65% | |

| Carboxamide Coupling | HBTU, Et₃N, THF | 70-85% |

Q. Which spectroscopic techniques are essential for confirming the structure?

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and naphthyl groups) and carbonyl signals (δ 165–170 ppm) .

- FTIR: Identify carbonyl stretches (1650–1700 cm⁻¹) and tetrazole C=N vibrations (1450–1500 cm⁻¹) .

- High-Resolution MS (HRMS): Confirm molecular formula accuracy (e.g., C₂₄H₂₃F N₈O requires m/z 470.1942) .

Q. What are the solubility and stability characteristics under experimental conditions?

- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Add 0.1% TFA to aqueous buffers for improved solubility .

- Stability: Stable at RT in inert atmospheres. Degrades under strong acidic/basic conditions (pH < 3 or > 10) or prolonged UV exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control: Lowering alkylation step temperatures (e.g., 0–5°C) reduces side reactions .

- Catalyst Screening: Use Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .

- Design of Experiments (DoE): Apply factorial designs to optimize molar ratios (e.g., 1.2:1.0 base:substrate) and solvent systems (DMF vs. THF) .

Q. How to resolve contradictory biological activity data across studies?

- Purity Verification: Reanalyze compound batches via HPLC (>95% purity) to exclude impurities as confounding factors .

- Assay Standardization: Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional activity) .

- Control Experiments: Test metabolites or degradation products for off-target effects .

Q. What approaches elucidate the compound’s molecular targets and mechanism of action?

- Molecular Docking: Screen against targets like NLRP3 inflammasome (ΔG < -8 kcal/mol suggests strong binding) using AutoDock Vina .

- CRISPR-Cas9 Knockout Models: Validate target engagement by comparing activity in wild-type vs. NLRP3⁻/⁻ cells .

- Transcriptomics/Proteomics: Identify differentially expressed genes/proteins post-treatment (e.g., IL-1β downregulation) .

Q. How to design SAR studies for functional group contributions?

- Analog Synthesis: Replace the 3-fluorophenyl group with 4-chlorophenyl or methoxyphenyl to assess electronic effects .

- Bioisosteric Replacement: Substitute tetrazole with carboxylate or sulfonamide groups to compare potency .

- Activity Cliffs: Compare IC₅₀ values of analogs in anti-inflammatory assays (see table below) .

| Analog | Substituent | IC₅₀ (NLRP3 Inhibition) |

|---|---|---|

| Parent | 3-Fluorophenyl | 0.12 µM |

| A | 4-Chlorophenyl | 0.45 µM |

| B | Methoxyphenyl | >10 µM |

Q. What methodologies assess metabolic stability and pharmacokinetics?

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to calculate t₁/₂ and intrinsic clearance .

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (fu > 5% suggests favorable distribution) .

- In Vivo PK: Administer IV/PO doses in rodents; calculate AUC, Cmax, and bioavailability (e.g., F% = 35–50%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.